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Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-amine

Cat. No.: B1289317 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-Bromo-6-methylpyridin-2-
amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to

the limited availability of a specific, published synthetic protocol for this exact isomer, this guide

outlines a plausible and scientifically grounded synthetic strategy based on established

methodologies for analogous pyridine derivatives. Furthermore, it compiles essential

physicochemical and characterization data to support its identification and use in research and

development.

Physicochemical and Computed Spectral Data
The following table summarizes the key physical and computed properties of 4-Bromo-6-
methylpyridin-2-amine. This data is crucial for its identification, handling, and analysis.
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Property Value Source

Molecular Formula C₆H₇BrN₂ PubChem[1]

Molecular Weight 187.04 g/mol PubChem[1]

CAS Number 524718-27-2 PubChem[1]

IUPAC Name
4-bromo-6-methylpyridin-2-

amine
PubChem[1]

Canonical SMILES CC1=CC(=CC(=N1)N)Br PubChem[1]

InChI Key
BYYGANJGMXVLND-

UHFFFAOYSA-N
PubChem[1]

Monoisotopic Mass 185.97926 Da PubChem[1]

Computed XLogP3 1.6 PubChem[1]

Computed Hydrogen Bond

Donor Count
1 PubChem[1]

Computed Hydrogen Bond

Acceptor Count
2 PubChem[1]

Computed Rotatable Bond

Count
0 PubChem[1]

Proposed Synthesis of 4-Bromo-6-methylpyridin-2-
amine
A definitive, peer-reviewed synthesis for 4-Bromo-6-methylpyridin-2-amine is not readily

available in the scientific literature. However, a plausible multi-step synthetic route can be

proposed, commencing from a commercially available starting material, 2-amino-6-

methylpyridine. This proposed pathway involves a protection-bromination-deprotection

sequence.

Proposed Synthetic Workflow
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Step 1: Protection

Step 2: Electrophilic Bromination

Step 3: Deprotection

2-Amino-6-methylpyridine

N-(6-methylpyridin-2-yl)acetamide

 Acetic Anhydride,
Pyridine 

N-(4-bromo-6-methylpyridin-2-yl)acetamide

 N-Bromosuccinimide (NBS),
Sulfuric Acid 

4-Bromo-6-methylpyridin-2-amine

 Aqueous HCl,
Reflux 

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 4-Bromo-6-methylpyridin-2-amine.

Experimental Protocols (Proposed)
The following are detailed, hypothetical experimental protocols for the proposed synthetic

route. These are based on established chemical principles and procedures for similar

transformations.
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Step 1: Synthesis of N-(6-methylpyridin-2-yl)acetamide
(Amine Protection)

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in pyridine (50 mL).

Acylation: Cool the solution in an ice bath and add acetic anhydride (11.2 g, 0.11 mol)

dropwise with stirring.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 4 hours.

Work-up: Pour the reaction mixture into 200 mL of ice-water. Collect the resulting precipitate

by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(6-methylpyridin-

2-yl)acetamide.

Step 2: Synthesis of N-(4-bromo-6-methylpyridin-2-
yl)acetamide (Bromination)

Reaction Setup: To a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping

funnel, and a thermometer, add N-(6-methylpyridin-2-yl)acetamide (15.0 g, 0.1 mol) and

concentrated sulfuric acid (100 mL). Stir until all the solid has dissolved.

Bromination: Cool the solution to 0-5 °C in an ice-salt bath. Add N-Bromosuccinimide (NBS)

(17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10

°C.

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature

and stir for 12 hours.

Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). Neutralize the solution

with a saturated aqueous solution of sodium bicarbonate. The precipitate is collected by

filtration, washed with water, and dried.

Purification: The crude product can be purified by recrystallization from ethanol to afford N-

(4-bromo-6-methylpyridin-2-yl)acetamide.
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Step 3: Synthesis of 4-Bromo-6-methylpyridin-2-amine
(Deprotection)

Reaction Setup: In a 250 mL round-bottom flask, suspend N-(4-bromo-6-methylpyridin-2-

yl)acetamide (22.9 g, 0.1 mol) in 100 mL of 6 M hydrochloric acid.

Hydrolysis: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by thin-

layer chromatography (TLC) until the starting material is consumed.

Work-up: Cool the reaction mixture to room temperature and neutralize with a 50% aqueous

solution of sodium hydroxide until the pH is approximately 10-12.

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the

organic layers, dry over anhydrous sodium sulfate, and filter.

Isolation: Remove the solvent under reduced pressure to yield the crude 4-Bromo-6-
methylpyridin-2-amine. The product can be further purified by column chromatography on

silica gel.

Characterization
The synthesized 4-Bromo-6-methylpyridin-2-amine should be characterized using standard

analytical techniques to confirm its identity and purity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1289317?utm_src=pdf-body
https://www.benchchem.com/product/b1289317?utm_src=pdf-body
https://www.benchchem.com/product/b1289317?utm_src=pdf-body
https://www.benchchem.com/product/b1289317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Observations

¹H NMR

Signals corresponding to the aromatic protons

on the pyridine ring and the methyl group

protons. The chemical shifts and coupling

constants will be indicative of the substitution

pattern.

¹³C NMR

Resonances for the six carbon atoms of the

pyridine ring, with the carbon attached to the

bromine atom showing a characteristic chemical

shift.

Mass Spectrometry

A molecular ion peak corresponding to the

calculated molecular weight, along with a

characteristic isotopic pattern for a bromine-

containing compound.

Infrared (IR) Spectroscopy

Absorption bands corresponding to N-H

stretching of the primary amine, C-H stretching

of the aromatic and methyl groups, C=C and

C=N stretching of the pyridine ring, and C-Br

stretching.

Melting Point
A sharp melting point range for the purified solid

compound.

It is important to note that while PubChem lists computed data, experimental characterization

data for this specific compound is not widely available in the searched literature.[1] Therefore,

the expected observations are based on general principles of spectroscopic analysis for similar

structures.

Conclusion
This technical guide provides a comprehensive overview of 4-Bromo-6-methylpyridin-2-
amine, including its physicochemical properties and a proposed, detailed synthetic route. While

a specific published protocol is elusive, the outlined multi-step synthesis offers a robust and

logical approach for its preparation. The provided information is intended to support

researchers and scientists in the synthesis and utilization of this important chemical
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intermediate in their drug discovery and development endeavors. It is strongly recommended

that the proposed synthesis be carried out with careful monitoring and that the final product be

thoroughly characterized to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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